5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
Description
5-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione is a barbituric acid derivative featuring a methylidene bridge connecting a 5-(4-methoxyphenyl)furan-2-yl moiety to a 1,3-diazinane-2,4,6-trione core. This compound is synthesized via Rhodium(III)-catalyzed oxidative annulation of 5-arylbarbituric acid derivatives with 1,3-enynes, achieving a high yield of 96% under optimized conditions .
Properties
IUPAC Name |
5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-10-4-2-9(3-5-10)13-7-6-11(23-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOURPSZIXKPGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with barbituric acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and other substituents on the furan ring can be substituted with different functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
- Step 1: Preparation of the furan ring.
- Step 2: Electrophilic aromatic substitution to introduce the methoxyphenyl group.
- Step 3: Cyclization to form the diazinane-dione core.
Chemistry
In organic synthesis, this compound serves as a building block for developing new derivatives with potential biological activities. Its unique structure allows for versatile chemical reactivity, making it valuable in creating novel compounds.
Biology
Research indicates that 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Medicine
The therapeutic potential of this compound is being explored for treating diseases such as cancer and infections. Its ability to interact with specific molecular targets suggests it could inhibit key enzymes or pathways involved in disease progression.
Case Study: Antimicrobial Properties
In vitro tests revealed that this compound has inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed mechanism involves disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted barbiturates and pyrimidinetriones. Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Group Comparisons
Key Differences and Trends
Steric and Electronic Modulation: The benzyl group in the fluorophenyl analog introduces steric bulk, which may affect binding in biological systems.
Biological Activity: The furan-2-ylmethyl derivative (3g) exhibits broad-spectrum antimicrobial activity , whereas the target compound’s bioactivity remains unexplored in the provided evidence.
Synthesis Efficiency :
- The target compound’s Rh(III)-catalyzed synthesis achieves a higher yield (96%) compared to NaBH4-mediated reductions (55–85%) for furan-2-ylmethyl analogs .
Biological Activity
5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, typically involving condensation reactions. One common approach is the Knoevenagel condensation, which has been utilized in synthesizing related derivatives with varying substituents on the furan and diazinane rings. Characterization techniques such as NMR spectroscopy and UV-vis spectroscopy are essential for confirming the structure and purity of the synthesized compounds.
Biological Activity
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study demonstrated that compounds with similar structures showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The efficacy was quantified using Minimum Inhibitory Concentration (MIC) values, which ranged significantly depending on the specific derivative tested.
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, certain derivatives exhibited IC50 values as low as 2.14 µM against AChE, indicating potent inhibitory activity compared to standard drugs used in clinical settings.
Anti-inflammatory and Anticancer Activity
In addition to antimicrobial properties, research has suggested anti-inflammatory and anticancer potential. Compounds within this class have been reported to inhibit cancer cell proliferation in various in vitro studies. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Some studies highlight the interaction with human leukotriene receptors (BLT1 and BLT2), which are involved in inflammatory responses.
- Enzyme Binding : The binding affinity to enzymes like AChE suggests a competitive inhibition mechanism where the compound mimics substrate binding.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing bioavailability and therapeutic efficacy.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
